1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)-
Description
1,7-Diazaspiro[4.4]nonane is a bicyclic amine structure featuring two nitrogen atoms at positions 1 and 7 within a spiro-fused ring system. The compound 7-methyl-1-(3-pyridazinyl)-1,7-diazaspiro[4.4]nonane introduces a methyl group at the 7-position and a 3-pyridazinyl substituent at the 1-position. The spiro architecture imposes conformational rigidity, which can enhance binding selectivity in biological targets.
Properties
CAS No. |
646056-43-1 |
|---|---|
Molecular Formula |
C12H18N4 |
Molecular Weight |
218.30 g/mol |
IUPAC Name |
7-methyl-1-pyridazin-3-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C12H18N4/c1-15-9-6-12(10-15)5-3-8-16(12)11-4-2-7-13-14-11/h2,4,7H,3,5-6,8-10H2,1H3 |
InChI Key |
IGBCRYOGJOKJGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)CCCN2C3=NN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Spirocyclic Core
The spirocyclic framework of 1,7-diazaspiro[4.4]nonane is typically constructed via cyclization reactions involving pyrrolidine or piperidine precursors. A pivotal method involves the use of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate as a starting material, which undergoes sequential functionalization to introduce the pyridazine moiety and methyl group . The spiro core formation often employs Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions to establish the bicyclic structure .
For example, in a scalable synthesis described in patent literature, alkyl 1-benzoylpyrrolidine-2-carboxylate is treated with a strong base to generate an enolate, which subsequently reacts with bromoacetonitrile to form the spirocyclic intermediate . Reduction steps using palladium on carbon and hydrogen gas further refine the core structure .
Methylation at the 7-Position
The final methylation step to install the 7-methyl group is achieved via alkylation or reductive amination . Treatment of the secondary amine with methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate affords the methylated derivative . Alternatively, reductive amination using formaldehyde and sodium borohydride (NaBH₄) provides a milder route .
Optimization considerations :
-
Solvent choice : Dichloromethane or THF for improved solubility.
-
Temperature : Room temperature to 60°C, depending on reagent reactivity .
Stereochemical Control and Resolution
Chiral resolution of the racemic mixture is critical for pharmaceutical applications. Diastereomeric salt formation using (-)-di-O,O'-p-toluoyl-L-tartaric acid enables the separation of enantiomers . The resolved (R)- and (S)-isomers exhibit distinct pharmacological profiles, necessitating stringent stereochemical control during synthesis .
Industrial-Scale Production and Purification
Scalable methods emphasize continuous flow reactors and automated synthesis platforms to enhance yield and reproducibility. Post-synthetic purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Table 1: Comparison of Synthetic Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Spiro Nitrogen
The spirocyclic nitrogen atoms in this compound are reactive sites for alkylation or acylation. For example:
-
Boc Protection : Tert-butyloxycarbonyl (Boc) groups can be introduced via reaction with di-tert-butyl dicarbonate under basic conditions to form stable intermediates like tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate .
-
Methylation : Direct alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) yields 1-methyl-1,7-diazaspiro[4.4]nonane derivatives, as seen in industrial-scale syntheses .
Electrophilic Aromatic Substitution on the Pyridazinyl Ring
The pyridazinyl moiety undergoes electrophilic substitution, particularly at the nitrogen-rich positions:
-
Halogenation : Bromination at the 5-position of the pyridazinyl ring using N-bromosuccinimide (NBS) under radical initiation produces halogenated analogs.
-
Nitration : Nitration with HNO₃/H₂SO₄ introduces nitro groups, enabling further functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
The pyridazinyl group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
-
Aryl Bond Formation : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives .
-
Amine Coupling : Buchwald-Hartwig amination with aryl halides forms N-aryl diazaspiro compounds, critical for pharmacological applications .
Reductive Hydrogenation for Deprotection
Hydrogenolysis is employed to remove protective groups:
-
Benzyl Group Removal : Catalytic hydrogenation (H₂/Pd-C) cleaves benzyl groups from intermediates during multi-step syntheses .
-
Nitro Reduction : Hydrogenation reduces nitro groups to amines, enabling further functionalization.
Table 1: Key Reaction Conditions and Outcomes
Oxidation and Stability Studies
-
Oxidative Degradation : Exposure to H₂O₂ or KMnO₄ oxidizes the spirocyclic ring, forming lactam byproducts.
-
Photostability : UV irradiation studies reveal degradation pathways, critical for formulation stability.
Stereochemical Resolution
Chiral acids resolve racemic mixtures:
-
Diastereomeric Salt Formation : (-)-Di-O,O'-p-toluoyl-L-tartaric acid separates (R)- and (S)-enantiomers with >99% enantiomeric excess (ee) .
-
Crystallization : Fractional crystallization from ethanol/water yields optically pure salts .
This compound’s reactivity underscores its versatility in medicinal chemistry, particularly in synthesizing neuronal nicotinic receptor (NNR) ligands for treating cognitive disorders and pain . Scalable synthetic routes and robust salt-forming capabilities make it a strategic intermediate in pharmaceutical development.
Scientific Research Applications
Medicinal Chemistry
1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)- has been studied for its potential therapeutic effects:
- Neurotransmitter Modulation : Research indicates that compounds with similar structures may interact with neurotransmitter systems, influencing pathways related to mood and addiction . This suggests that the compound could serve as a candidate for developing treatments for psychiatric disorders.
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cellular processes, leading to potential applications in treating various diseases .
Biological Probes
The compound serves as a valuable probe in biological studies:
- Target Identification : It can be used to identify molecular targets within biological systems, aiding in the understanding of complex biochemical pathways .
- Mechanism of Action Studies : By studying how this compound interacts with biological targets, researchers can gain insights into disease mechanisms and the development of new therapeutic strategies .
Material Science
In materials science, 1,7-Diazaspiro[4.4]nonane derivatives are explored for their potential in developing new materials with specific properties:
- Polymer Synthesis : The unique structure allows for the creation of polymers with tailored functionalities . These materials can be utilized in various applications ranging from coatings to biomedical devices.
Case Study 1: Therapeutic Potential in Addiction Treatment
A study investigated the effects of similar diazaspiro compounds on addiction-related behaviors in animal models. The results indicated that these compounds could modulate dopamine receptor activity, suggesting potential use in treating substance use disorders .
Case Study 2: Biological Interaction Studies
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways demonstrated significant inhibition rates. This research supports its potential as a lead compound for drug development targeting metabolic disorders .
Mechanism of Action
The mechanism of action of 7-Methyl-1-(pyridazin-3-yl)-1,7-diazaspirononane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: 3-Pyridazinyl vs. Pyridinyl/Pyrimidinyl: The 3-pyridazinyl group in the target compound offers two adjacent nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to mono-nitrogen heterocycles like pyridinyl () or pyrimidinyl (). This may enhance interactions with polar binding pockets in enzymes or receptors .
- Biological Activity: Antibacterial analogs (e.g., compound 5a) demonstrate that spiroamine substitution at the 7-position of quinolones enhances Gram-positive and Gram-negative activity, particularly when N-alkylated (). In contrast, the target compound’s 3-pyridazinyl group may redirect activity toward neurological targets, as seen in related CNS-focused derivatives (). Sigma receptor ligands with 2,7-diazaspiro[3.5]nonane cores () highlight the importance of ring size and nitrogen placement in modulating agonist/antagonist profiles. The spiro[4.4] system in the target compound may offer distinct conformational preferences for target engagement.
Synthetic Accessibility :
- Asymmetric synthesis routes, such as the Michael addition of cyclic azomethine ylides (), enable stereocontrol for diastereoisomers. The 7-methyl group in the target compound could influence diastereoselectivity during synthesis.
- Enantiomeric resolution using chiral acids (e.g., L- and D-di-p-toluoyl tartaric acid) has been successful for 7-(3-pyridinyl) analogs (), suggesting feasibility for the target compound’s stereoisomers.
Physicochemical and Pharmacokinetic Considerations
Solubility and Lipophilicity :
Stability :
- Boc-protected analogs () demonstrate strategies to stabilize reactive amines during synthesis. The target compound’s unprotected amines may require formulation as salts (e.g., succinate or oxalate, as in ) for improved stability.
Biological Activity
1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)- is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound has a molecular formula of C12H18N4 and a molar mass of approximately 218.298 g/mol . Its unique spiro structure and the presence of a pyridazine moiety suggest diverse interactions with biological systems, particularly in modulating neurotransmitter release and influencing various receptor activities.
The compound's structural features contribute significantly to its biological activity. The spiro framework enhances the rigidity of the molecule, potentially affecting its binding affinity to biological targets. Below are the key physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H18N4 |
| Molar Mass | 218.298 g/mol |
| CAS Number | 646056-43-1 |
Research indicates that 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)- interacts with several neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate receptors. This interaction suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders.
Neurotransmitter Modulation
Studies have shown that this compound can modulate neurotransmitter release, which is crucial for maintaining synaptic plasticity and overall neuronal health . The modulation of GABAergic and glutamatergic systems could lead to therapeutic benefits in conditions characterized by excitatory or inhibitory imbalances.
Case Studies and Research Findings
Several studies have explored the biological activity of related diazaspiro compounds, providing insights into their mechanisms and potential therapeutic applications.
Study on Osteoclast Activity
A notable study focused on derivatives of diazaspiro compounds demonstrated their ability to inhibit osteoclast activity in both mouse and human models. The compounds were shown to prevent bone loss without adversely affecting bone formation . This finding highlights the potential of diazaspiro derivatives in treating osteoporosis and other bone-related diseases.
Voltage-Gated Sodium Channel Modulation
Another significant area of research involves the modulation of voltage-gated sodium channels by diazaspiro compounds. These channels are essential for action potential propagation in neurons. Compounds similar to 1,7-Diazaspiro[4.4]nonane have been investigated for their ability to influence neuronal excitability, which can be beneficial in managing conditions like epilepsy .
Comparative Analysis with Related Compounds
The biological activity of 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)- can be compared with other related compounds to illustrate its unique properties:
| Compound Name | Structure/Features | Unique Aspects |
|---|---|---|
| 1-benzyl-1,7-diazaspiro[4.4]nonane | Contains a benzyl group instead of a pyridazine | Exhibits different receptor binding profiles |
| 7-(3-pyridyl)-1,7-diazaspiro[4.4]nonane | Incorporates a pyridine ring | Potentially different pharmacological effects |
| 2,7-diazaspiro[4.4]nonane derivatives | Various substitutions around the spiro structure | Targeted towards inhibiting specific cellular activities |
Q & A
Q. What synthetic strategies are effective for constructing the 1,7-diazaspiro[4.4]nonane core?
The synthesis of the 1,7-diazaspiro[4.4]nonane scaffold typically involves multi-step sequences, such as intramolecular cyclization or 1,3-dipolar cycloaddition. For example, spiro sultams can be generated via a Baylis-Hillman reaction followed by cycloaddition to introduce the pyrrolidine ring . Key intermediates like glycine-aldehyde dimethoxy acetals are often used, with purification steps (e.g., flash chromatography) critical for isolating major diastereomers. Optimization of reaction conditions (e.g., catalysts, temperature) is essential to improve yield and stereochemical control.
Q. How can researchers characterize the purity and structural integrity of 1,7-diazaspiro[4.4]nonane derivatives?
Standard analytical methods include:
- NMR spectroscopy : To confirm spiro connectivity and substituent positions (e.g., distinguishing nitrogen environments).
- High-resolution mass spectrometry (HRMS) : For molecular formula validation.
- X-ray crystallography : To resolve ambiguities in spiro geometry, especially when diastereomers are formed .
- HPLC : To assess purity, particularly for intermediates prone to side reactions (e.g., incomplete cyclization).
Q. What preliminary biological screening approaches are suitable for evaluating sigma receptor (S1R/S2R) binding affinity?
Radioligand displacement assays using tritiated ligands (e.g., [³H]-(+)-pentazocine for S1R) are standard. Compounds are tested at varying concentrations to determine Ki values. For example, derivatives with 2,7-diazaspiro[3.5]nonane scaffolds showed KiS1R values ranging from 2.7 nM to 165 nM, depending on substituents . Dose-response curves and selectivity ratios (S1R/S2R) should be calculated to prioritize candidates for advanced studies.
Advanced Research Questions
Q. How do structural modifications at the 3-pyridazinyl or 7-methyl positions influence functional activity at sigma receptors?
Substituents significantly alter binding and functional profiles. For instance:
- 7-Methyl group : Enhances metabolic stability but may sterically hinder receptor interactions.
- 3-Pyridazinyl moiety : Modulates electronic properties and hydrogen-bonding capacity, affecting binding kinetics.
In a study, compound 5b (KiS1R = 13 nM) exhibited S1R antagonism, while 4b (similar scaffold) acted as an agonist, highlighting the role of subtle structural differences in intrinsic activity . Computational docking (e.g., Glide SP/XP in Schrödinger) can map interactions with S1R’s hydrophobic pocket and Glu172 residue .
Q. How can contradictory functional profiles (e.g., agonist vs. antagonist effects) be resolved for structurally similar compounds?
Contradictions may arise from differences in binding modes or allosteric modulation. Strategies include:
- Functional assays : Measure intracellular Ca²⁺ flux or ERK phosphorylation to confirm antagonism/agonism.
- Mutagenesis studies : Target residues critical for ligand-receptor interactions (e.g., S1R’s TM2/TM3 regions).
- In vivo phenotyping : Use selective agonists (e.g., PRE-084) to reverse antagonist effects, as seen in mechanical hypersensitivity models .
Q. What experimental designs are optimal for evaluating anti-osteoclast activity in preclinical models?
- In vitro osteoclastogenesis assays : Treat bone marrow-derived macrophages with RANKL and monitor differentiation via TRAP staining.
- Dose-response studies : Test analogs (e.g., compound E73 derivatives) at 1–20 µM to determine IC₅₀ values for osteoclast inhibition .
- Gene expression profiling : Quantify markers like NFATc1 or cathepsin K via qPCR to validate mechanistic pathways.
Methodological Considerations Table
Contradictions and Resolutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
